molecular formula C7H5F2NO2 B1391569 Methyl 3,5-difluoroisonicotinate CAS No. 1214324-60-3

Methyl 3,5-difluoroisonicotinate

Cat. No. B1391569
M. Wt: 173.12 g/mol
InChI Key: KWIDGXWPVZEPDB-UHFFFAOYSA-N
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Description

“Methyl 3,5-difluoroisonicotinate” is a chemical compound with the formula C7H5F2NO2 . It is used in diverse scientific research due to its unique properties, contributing to advancements in various fields, ranging from pharmaceuticals to materials science.


Molecular Structure Analysis

The molecular structure of “Methyl 3,5-difluoroisonicotinate” is represented by the InChI code 1S/C7H5F2NO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 . The compound has a molecular weight of 173.12 .


Physical And Chemical Properties Analysis

“Methyl 3,5-difluoroisonicotinate” is a compound with the molecular formula C7H5F2NO2 . It has a molecular weight of 173.12 .

Scientific Research Applications

Chiral Stationary Phases in High-Performance Liquid Chromatography

Methyl 3,5-difluoroisonicotinate and related compounds are used in the synthesis of chiral stationary phases for high-performance liquid chromatography (HPLC). These phases have shown excellent chiral recognition abilities, providing a basis for enantioseparation in HPLC, which is essential for resolving racemates in various chemical compounds (Chankvetadze et al., 1997).

Cold Molecule Studies and Potential for Ultracold Ensembles

Studies involving the magnetic trapping of cold methyl radicals highlight the potential of methyl-based compounds for exploring the behavior of cold molecules. This research is significant for advancing the understanding of molecular interactions at low temperatures and has implications for quantum statistics and Bose-Einstein condensation studies (Liu et al., 2016).

Synthesis of 2'-C-Branched Ribonucleosides

Methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside, a related compound, plays a critical role in synthesizing 2'-C-branched ribonucleosides. These nucleosides have numerous applications in medicinal chemistry and drug development (Li et al., 2007).

Investigation of DNA Methylation Patterns

Research on DNA methylation utilizes compounds like methyl 3,5-difluoroisonicotinate to understand gene control in various biological processes such as development, aging, and cancer. This research is crucial for elucidating the epigenetic mechanisms underlying these processes (Clark et al., 1994).

Melanogenesis and Potential Therapeutic Applications

Methyl 3,5-di-caffeoylquinate, a compound similar in structure, has been studied for its effects on melanogenesis. This research has implications for developing therapies for conditions like vitiligo and hair graying, highlighting the medical potential of these compounds (Kim et al., 2015).

properties

IUPAC Name

methyl 3,5-difluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIDGXWPVZEPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-difluoroisonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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